Vaxfectin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vaxfectin is a cationic lipid-based adjuvant developed by Vical Incorporated. It is primarily used to enhance the immune response to plasmid DNA (pDNA) and protein-based vaccines. This compound has shown promise as a versatile adjuvant, boosting the immune response against a range of pathogenic antigens in preclinical models and clinical trials .
準備方法
Synthetic Routes and Reaction Conditions: Vaxfectin is prepared by combining cationic lipids with neutral lipids. The typical preparation involves mixing the lipids in a specific molar ratio, often 4:1, in a saline solution with sodium phosphate at pH 7.2 . The mixture is then subjected to processes that ensure the formation of stable liposomes, which are essential for its adjuvant properties.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the lipid components followed by their combination under controlled conditions to form the final adjuvant product. The process includes rigorous quality control measures to ensure consistency and efficacy. The final product is often stored under refrigerated conditions to maintain stability .
化学反応の分析
Types of Reactions: Vaxfectin primarily undergoes reactions typical of lipid compounds, including oxidation and hydrolysis. These reactions can affect the stability and efficacy of the adjuvant.
Common Reagents and Conditions: The preparation of this compound involves reagents such as saline solution and sodium phosphate. The reaction conditions are carefully controlled to maintain the integrity of the lipids and ensure the formation of effective liposomes .
Major Products Formed: The major product formed from the preparation of this compound is a stable liposome that can effectively deliver pDNA or protein antigens to the immune system, enhancing the immune response .
科学的研究の応用
Vaxfectin has a wide range of applications in scientific research, particularly in the fields of immunology and vaccine development. Some key applications include:
Vaccine Development: this compound is used as an adjuvant in DNA and protein-based vaccines to enhance the immune response. .
Cancer Immunotherapy: this compound has shown potential in cancer immunotherapy by boosting the immune response against tumor antigens.
Gene Therapy: this compound is used to improve the delivery and expression of therapeutic genes in gene therapy applications.
作用機序
Vaxfectin works by forming liposomes that encapsulate the antigen (either pDNA or protein). These liposomes facilitate the delivery of the antigen to antigen-presenting cells, such as dendritic cells. Once inside the cells, the antigen is processed and presented on the cell surface, triggering an immune response. The cationic nature of this compound helps in attracting negatively charged cell membranes, enhancing the uptake of the antigen .
Similar Compounds:
Alum (Aluminum Hydroxide): A widely used adjuvant in vaccines, but less effective with DNA vaccines.
MF59: An oil-in-water emulsion adjuvant used in some influenza vaccines.
AS01: A liposome-based adjuvant system used in malaria and shingles vaccines.
Uniqueness of this compound: this compound stands out due to its versatility and effectiveness with both DNA and protein-based vaccines. Unlike traditional adjuvants like alum, this compound can significantly enhance the immune response to pDNA vaccines, making it a valuable tool in modern vaccine development .
特性
CAS番号 |
370108-99-9 |
---|---|
分子式 |
C81H163BrN3O10P |
分子量 |
1450.1 g/mol |
IUPAC名 |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate;3-aminopropyl-[2,3-bis[(Z)-tetradec-9-enoxy]propyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C45H90NO8P.C36H73N2O2.BrH/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4;1-5-7-9-11-13-15-17-19-21-23-25-27-32-39-35-36(34-38(3,4)31-29-30-37)40-33-28-26-24-22-20-18-16-14-12-10-8-6-2;/h35-43H,11-34,46H2,1-10H3,(H,49,50);11-14,36H,5-10,15-35,37H2,1-4H3;1H/q;+1;/p-1/b;13-11-,14-12-;/t37?,38?,39?,40?,41?,42?,43-;;/m1../s1 |
InChIキー |
LTOCXIVQWDANEX-UXCYUTBZSA-M |
異性体SMILES |
CCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCC/C=C\CCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-] |
SMILES |
CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-] |
正規SMILES |
CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-] |
同義語 |
aminopropyl-dimethyl-myristoyleyloxy-propanaminium bromide-diphytanoylphosphatidyl-ethanolamine DPyPE formulation vaxfectin VC 1052 VC-1052 VC1052 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。